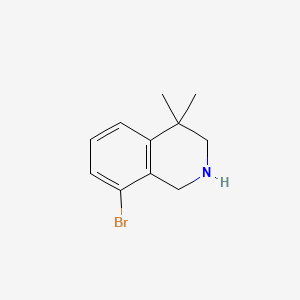
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 276.6 . It is also known as 8-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Molecular Structure Analysis
The InChI code for 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is 1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
The tetrahydroisoquinoline scaffold is a prominent feature in medicinal chemistry due to its presence in various bioactive compounds. 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can serve as a key intermediate in synthesizing analogs with potential therapeutic applications. These analogs have been studied for their biological activities and structure-activity relationships (SAR), providing insights into their mechanisms of action .
Antibacterial Agents
Research has shown that certain tetrahydroisoquinoline derivatives exhibit significant antibacterial properties. For instance, a compound structurally related to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline demonstrated efficacy against pathogenic bacterial strains at low concentrations, indicating the potential of such compounds in developing new antibacterial drugs .
Antifungal Research
The antifungal properties of synthetic tetrahydroisoquinoline derivatives, including brominated variants, have been investigated. These studies often involve in vitro testing and in silico molecular docking calculations to understand the compounds’ interactions with fungal targets .
Mass Spectrometry in Structural Analysis
Mass spectral analysis is crucial for confirming the molecular weight and understanding the fragmentation patterns of synthesized compounds. Derivatives of tetrahydroisoquinoline, including those with bromine substituents, are often analyzed to gain structural insights and confirm synthesis outcomes .
Neurodegenerative Disease Research
Tetrahydroisoquinoline derivatives have been explored for their potential in treating neurodegenerative disorders. The structural diversity of these compounds allows for the modulation of various biological targets associated with neurodegeneration .
Synthetic Methodologies
The synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives is of interest in the field of organic chemistry. Developing cost-effective and scalable synthetic routes for these compounds is essential for their application in pharmaceutical research and other scientific areas .
Safety And Hazards
Propriétés
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAZVIVENNJMRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1C=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745183 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1203682-59-0 |
Source


|
| Record name | 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)
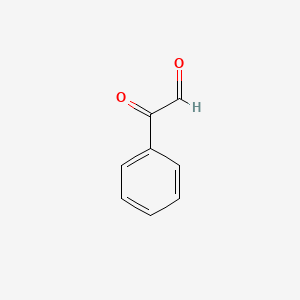


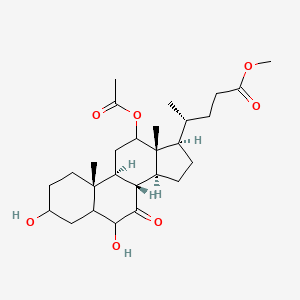
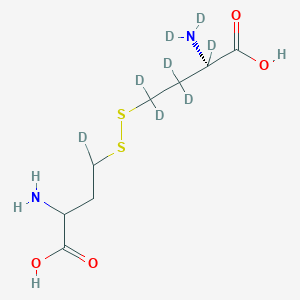
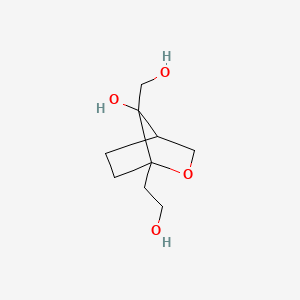
![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)
![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)